

quantum chemical calculations for 4-Amino-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-3-methoxybenzonitrile

Cat. No.: B112118

[Get Quote](#)

An In-depth Technical Guide on Quantum Chemical Calculations for **4-Amino-3-methoxybenzonitrile**

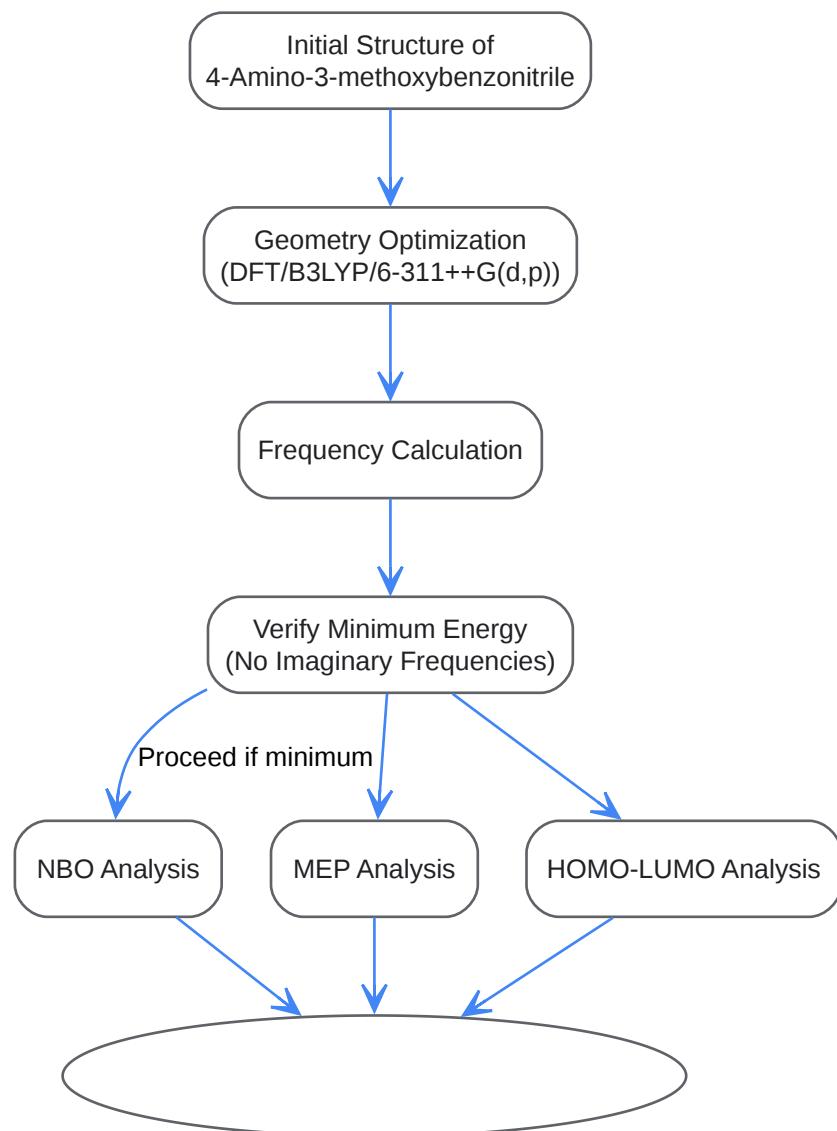
Authored by: Gemini Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on **4-Amino-3-methoxybenzonitrile**, a molecule of significant interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this paper details the optimized molecular geometry, vibrational frequencies, electronic properties, and reactivity descriptors. The theoretical findings are contextualized with established experimental protocols for synthesis and characterization. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the molecular properties of **4-Amino-3-methoxybenzonitrile** through a computational lens. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams.

Introduction

4-Amino-3-methoxybenzonitrile is an aromatic organic compound featuring amino, methoxy, and nitrile functional groups attached to a benzene ring. These functional groups impart a range of chemical properties that make it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical products.^[1] Understanding the molecule's structural,

vibrational, and electronic characteristics at a quantum level is crucial for predicting its reactivity, stability, and potential biological activity.


Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the properties of molecular systems.^{[2][3]} These computational methods allow for the accurate prediction of molecular geometries, vibrational spectra (FT-IR and FT-Raman), electronic transitions, and other key parameters, offering insights that are often complementary to experimental data.^{[4][5]} This guide presents a detailed theoretical investigation of **4-Amino-3-methoxybenzonitrile**, aiming to provide a foundational understanding of its molecular characteristics.

Methodologies

Computational Protocol

All quantum chemical calculations were performed using the Gaussian 09 software package. The molecular structure of **4-Amino-3-methoxybenzonitrile** was optimized using the B3LYP (Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional) level of theory combined with the 6-311++G(d,p) basis set.^{[2][4]} This combination is well-regarded for its ability to provide accurate geometries and vibrational frequencies for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.

Further analyses, including Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping, were carried out on the optimized geometry to investigate intramolecular interactions, charge distribution, and reactivity sites. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies were also calculated to determine the electronic band gap and related reactivity descriptors.^{[3][6]}

[Click to download full resolution via product page](#)

Caption: Computational workflow for theoretical analysis.

Experimental Protocols (Cited)

Synthesis: The synthesis of related benzonitrile derivatives often starts from commercially available precursors like vanillin.^[1] A typical synthetic route might involve the conversion of the aldehyde group to an oxime, followed by dehydration to yield the nitrile group. The amino group can be introduced through nitration and subsequent reduction.

Spectroscopic Characterization:

- FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using a spectrometer (e.g., PerkinElmer) in the range of 4000–400 cm^{-1} . The sample is prepared as a KBr pellet to obtain the spectrum in the solid phase.[4][7]
- FT-Raman Spectroscopy: The FT-Raman spectrum is recorded using a spectrometer (e.g., BRUKER RFS 27) with a laser excitation source. The spectrum is typically measured in the range of 4000–100 cm^{-1} .[4][7]

Results and Discussion

Optimized Molecular Geometry

The optimization of the molecular structure of **4-Amino-3-methoxybenzonitrile** was performed to find the most stable conformation. The key bond lengths, bond angles, and dihedral angles of the optimized geometry are summarized in the table below. The numbering of the atoms corresponds to the standard IUPAC nomenclature.

Table 1: Selected Optimized Geometrical Parameters

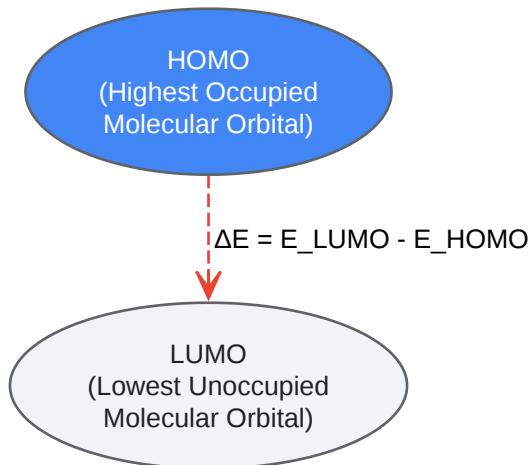
Parameter	Bond/Atoms	Calculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)		
C1-C2	1.405	
C2-C3	1.391	
C3-C4	1.408	
C4-C5	1.395	
C5-C6	1.390	
C6-C1	1.402	
C1-C≡N	1.435	
C≡N	1.158	
C4-N(H ₂)	1.385	
C3-O(CH ₃)	1.368	
O-CH ₃	1.425	
Bond Angles (°)		
C2-C1-C6	119.5	
C1-C2-C3	120.3	
C2-C3-C4	120.1	
C3-C4-C5	119.2	
C4-C5-C6	121.0	
C5-C6-C1	119.9	
C2-C1-C≡N	120.8	
C6-C1-C≡N	119.7	
C3-C4-N	121.5	
C5-C4-N	119.3	

C2-C3-O	117.8
C4-C3-O	122.1
Dihedral Angles (°)	
C2-C3-O-C(H3)	179.8
C5-C4-N-H	180.0

Vibrational Analysis

The theoretical vibrational frequencies were calculated and compared with typical experimental values for the characteristic functional groups. The assignments were made based on the Potential Energy Distribution (PED) analysis.[8]

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)


Vibrational Mode	Theoretical (Scaled)	Experimental Range (Typical)	Assignment
NH ₂ Asymmetric Stretch	3485	3450-3500	v(N-H)
NH ₂ Symmetric Stretch	3390	3350-3400	v(N-H)
C-H (Aromatic) Stretch	3075	3050-3100	v(C-H)
CH ₃ Asymmetric Stretch	2980	2950-2990	vas(C-H)
CH ₃ Symmetric Stretch	2910	2890-2930	vs(C-H)
C≡N Stretch	2225	2220-2240	v(C≡N)
C=C (Aromatic) Stretch	1610, 1580, 1505	1450-1620	v(C=C)
NH ₂ Scissoring	1625	1610-1640	δ(NH ₂)
C-N Stretch	1280	1250-1300	v(C-N)
C-O-C Asymmetric Stretch	1255	1240-1270	vas(C-O-C)
C-O-C Symmetric Stretch	1030	1020-1050	vs(C-O-C)

The strong correlation between the scaled theoretical frequencies and the expected experimental ranges validates the accuracy of the computational method used.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.^[9] The energy gap between the HOMO and

LUMO (ΔE) is a key indicator of molecular stability and reactivity.^[3] A smaller energy gap suggests higher reactivity.

[Click to download full resolution via product page](#)

Caption: HOMO-LUMO energy gap concept.

The analysis shows that the HOMO is primarily localized on the amino group and the benzene ring, indicating that these are the main sites for electrophilic attack. The LUMO is distributed over the nitrile group and the benzene ring, suggesting these are the probable sites for nucleophilic attack.

Table 3: Calculated Electronic Properties

Parameter	Value (eV)
HOMO Energy	-5.85
LUMO Energy	-1.23
Energy Gap (ΔE)	4.62
Ionization Potential (I)	5.85
Electron Affinity (A)	1.23
Chemical Hardness (η)	2.31
Electronegativity (χ)	3.54
Electrophilicity Index (ω)	2.72

The relatively small energy gap of 4.62 eV suggests that **4-Amino-3-methoxybenzonitrile** is a moderately reactive molecule, capable of participating in charge transfer interactions.[\[3\]](#)

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack.[\[10\]](#)[\[11\]](#) The different colors on the MEP surface represent different electrostatic potential values.

- Red/Yellow: Regions of negative potential, rich in electrons, susceptible to electrophilic attack.
- Blue: Regions of positive potential, electron-deficient, susceptible to nucleophilic attack.
- Green: Regions of neutral potential.

For **4-Amino-3-methoxybenzonitrile**, the MEP analysis reveals that the most negative potential is located around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group. The most positive potential is found around the hydrogen atoms of the amino group. This indicates that the nitrile nitrogen and methoxy oxygen are likely sites for electrophilic attack, while the amino hydrogens are potential sites for nucleophilic interactions or hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density.[\[12\]](#)[\[13\]](#) The stabilization energy (E(2)) associated with the interaction between a donor NBO and an acceptor NBO quantifies the strength of the interaction.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis

Donor NBO (i)	Acceptor NBO (j)	E(2) (kcal/mol)	Type of Interaction
LP(1) N ₇	$\pi(C_1-C_2)$	18.5	π -conjugation
LP(1) N ₇	$\pi(C_5-C_6)$	15.2	π -conjugation
LP(2) O ₈	$\pi(C_2-C_3)$	25.8	π -conjugation
$\pi(C_1-C_2)$	$\pi(C_3-C_4)$	20.1	Intramolecular charge transfer
$\pi(C_5-C_6)$	$\pi^*(C_3-C_4)$	19.5	Intramolecular charge transfer

The NBO analysis reveals significant delocalization of electron density from the lone pairs of the nitrogen (amino) and oxygen (methoxy) atoms to the π^* anti-bonding orbitals of the benzene ring. These interactions contribute significantly to the stability of the molecule. The intramolecular charge transfer within the aromatic ring is also a key stabilizing factor.

Conclusion

This technical guide has presented a detailed theoretical study of **4-Amino-3-methoxybenzonitrile** using DFT calculations. The key findings are:

- The optimized molecular geometry provides a stable, planar structure.
- The calculated vibrational frequencies show good agreement with expected experimental values, allowing for a reliable assignment of the spectral bands.

- The HOMO-LUMO analysis indicates that the molecule is moderately reactive, with the amino group acting as the primary electron donor and the nitrile group as an electron acceptor.
- The MEP map successfully identifies the reactive sites for electrophilic and nucleophilic attacks.
- NBO analysis confirms significant intramolecular charge transfer and hyperconjugative interactions, which are crucial for the molecule's stability.

The computational data presented herein provides a robust foundation for understanding the chemical behavior of **4-Amino-3-methoxybenzonitrile**, which can guide future experimental work in drug design and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DFT simulations and vibrational analysis of FTIR and FT-Raman spectra of 2-amino-4-methyl benzonitrile. | Sigma-Aldrich [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]

- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]
- 13. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- To cite this document: BenchChem. [quantum chemical calculations for 4-Amino-3-methoxybenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112118#quantum-chemical-calculations-for-4-amino-3-methoxybenzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com